molecular formula C15H26N2 B12058117 6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V

6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V

Cat. No.: B12058117
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-ZMYVRHLSSA-N
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Description

6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V, is a chemical compound with the molecular formula C24H52N3O10P and a molecular weight of 573.66 g/mol . This compound is a derivative of 6-phosphogluconic acid, which is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells. The tri(cyclohexylammonium) salt form enhances its stability and solubility, making it suitable for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phosphogluconic acid tri(cyclohexylammonium) salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of 6-Phosphogluconic acid tri(cyclohexylammonium) salt follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Reactors: To handle large volumes.

    Automated pH Control: To maintain optimal reaction conditions.

    Advanced Purification Techniques: Such as chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Phosphogluconic acid tri(cyclohexylammonium) salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Under specific conditions, it can be reduced to simpler compounds.

    Substitution: The cyclohexylammonium groups can be substituted with other amines or functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various amines or nucleophiles under controlled pH and temperature conditions.

Major Products:

    Oxidation Products: Include various oxidized forms of 6-phosphogluconic acid.

    Reduction Products: Simpler sugar phosphates or alcohol derivatives.

    Substitution Products: Different amine salts or functionalized derivatives.

Scientific Research Applications

6-Phosphogluconic acid tri(cyclohexylammonium) salt has a wide range of applications in scientific research:

Chemistry:

    Analytical Chemistry: Used as a standard or reagent in various assays.

    Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology:

    Metabolic Studies: As a key intermediate in the pentose phosphate pathway, it is used to study cellular metabolism.

    Enzyme Assays: To investigate the activity of enzymes involved in the pentose phosphate pathway.

Medicine:

    Drug Development: As a potential lead compound or intermediate in the synthesis of pharmaceuticals.

    Diagnostic Tools: In the development of assays for metabolic disorders.

Industry:

    Biotechnology: Used in the production of biochemicals and biofuels.

    Food Industry: As a potential additive or preservative due to its biochemical properties.

Mechanism of Action

The mechanism of action of 6-Phosphogluconic acid tri(cyclohexylammonium) salt involves its role in the pentose phosphate pathway. This pathway is crucial for:

    NADPH Production: Essential for reductive biosynthesis and antioxidant defense.

    Ribose-5-Phosphate Production: Necessary for nucleotide synthesis.

Molecular Targets and Pathways:

    Enzymes: Such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.

    Pathways: Involved in cellular redox balance and biosynthesis.

Comparison with Similar Compounds

    6-Phosphogluconic Acid Sodium Salt: Another salt form with different solubility and stability properties.

    D-Gluconate 6-Phosphate: A related compound with similar biochemical roles.

Uniqueness:

    Stability: The tri(cyclohexylammonium) salt form offers enhanced stability compared to other salts.

    Solubility: Improved solubility in various solvents, making it more versatile for different applications.

Properties

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12?,13?,14-,15+

InChI Key

SLRCCWJSBJZJBV-ZMYVRHLSSA-N

Isomeric SMILES

C1CCN2CC3CC([C@H]2C1)CN4[C@H]3CCCC4

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4

Origin of Product

United States

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